molecular formula C10H17NO2 B137804 1-N-Boc-3,4-dihydro-2H-pyridine CAS No. 131667-57-7

1-N-Boc-3,4-dihydro-2H-pyridine

Cat. No.: B137804
CAS No.: 131667-57-7
M. Wt: 183.25 g/mol
InChI Key: VIBQTJLMJANION-UHFFFAOYSA-N
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Description

1-N-Boc-3,4-dihydro-2H-pyridine (CAS: 131667-57-7), also known as tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate, is a partially unsaturated six-membered heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom . This compound serves as a critical intermediate in organic synthesis, particularly in the construction of polycyclic frameworks like naphthyridines via multicomponent Povarov reactions . Its Boc group enhances stability during synthetic steps, enabling controlled deprotection under acidic conditions . Commercially available from suppliers such as Sigma-Aldrich, it is widely utilized in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Boc-3,4-dihydro-2H-pyridine can be synthesized through the reaction of 3,4-dihydro-2H-pyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-N-Boc-3,4-dihydro-2H-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Free amine.

Scientific Research Applications

1-N-Boc-3,4-dihydro-2H-pyridine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in the development of biologically active molecules, including pharmaceuticals.

    Medicine: The compound is involved in the synthesis of drug candidates and intermediates.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-N-Boc-3,4-dihydro-2H-pyridine involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective transformations at other sites of the molecule. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydropyridine Family

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity References
1-N-Boc-3,4-dihydro-2H-pyridine C₁₀H₁₇NO₂ 183.25 Boc-protected dihydropyridine Intermediate in Povarov reactions
3,4-Dihydropyrimidin-2(1H)-one C₅H₆N₂O 126.12 Pyrimidinone ring Bioactive compound synthesis
N-Boc-3-pyrroline C₉H₁₅NO₂ 169.22 Boc-protected pyrroline Precursor for alkaloid synthesis
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine C₇H₇ClN₂ 156.60 Chloro-substituted fused ring Pharmaceutical intermediates

Key Differences :

  • Electron Effects : The Boc group in this compound withdraws electron density, reducing nucleophilicity compared to unsubstituted dihydropyridines. This contrasts with electron-donating groups (e.g., methyl in 2-methyl-1,4-dihydropyridine), which increase reactivity in cycloadditions .
  • Ring Saturation : Unlike fully saturated piperidines (e.g., 1-N-Boc-piperidine), the partial unsaturation in this compound allows conjugation, enhancing its utility in Diels-Alder reactions .

Key Insights :

  • The use of Sc(OTf)₃ in acetonitrile for this compound highlights its compatibility with Lewis acids, whereas PANI-Co in ethanol optimizes green chemistry for dihydropyrimidinones .
  • Boc protection requires milder deprotection (e.g., TFA) compared to acyl groups, which need harsher basic conditions .

Physicochemical Properties

  • Melting Points: this compound is typically a liquid at room temperature, contrasting with crystalline dihydropyrimidinones (mp: 268–287°C) .
  • Solubility: The Boc group improves solubility in organic solvents (e.g., DCM, THF) relative to polar dihydropyrimidinones, which are more water-soluble .

Biological Activity

1-N-Boc-3,4-dihydro-2H-pyridine, also known as tert-butyl 3,4-dihydro-1(2H)-pyridinecarboxylate, is a heterocyclic organic compound characterized by its molecular formula C11H17N1O2C_{11}H_{17}N_{1}O_{2} and a molecular weight of approximately 183.24 g/mol. This compound is notable for its protective Boc (tert-butyloxycarbonyl) group, which enhances its stability and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry. Recent studies have highlighted its potential biological activities, particularly in drug discovery.

Chemical Structure and Properties

The structural uniqueness of this compound lies in the combination of a partially saturated pyridine ring with the Boc protecting group. This configuration allows for selective reactions that are not possible with more reactive analogs.

Property Value
Molecular FormulaC₁₁H₁₇N₁O₂
Molecular Weight183.24 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits various biological activities, which are primarily explored through its derivatives. These derivatives have shown promise in several pharmacological contexts:

  • Antitumor Activity : Some derivatives of this compound have been synthesized for their potential antitumor effects. For instance, a study demonstrated the synthesis of novel pyridone derivatives from this compound that exhibited significant cytotoxicity against cancer cell lines.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in various metabolic pathways. Its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These interactions can lead to:

  • Modulation of Enzyme Activity : The compound may bind to active sites of enzymes, altering their function and potentially leading to therapeutic effects.
  • Cellular Pathway Alteration : By influencing key signaling pathways within cells, the compound can affect processes such as apoptosis and cell proliferation.

Case Studies

Several studies have documented the biological activity of this compound:

  • Synthesis of Antitumor Agents : One significant study focused on the synthesis of pyridone derivatives from this compound. These derivatives were tested against various cancer cell lines and showed promising results in inhibiting tumor growth.
  • Enzyme Interaction Studies : Another research effort explored the interaction of this compound with specific enzymes related to metabolic disorders. The findings indicated that certain derivatives could effectively inhibit enzyme activity, suggesting potential therapeutic applications in metabolic diseases.

Safety Profile

While exploring the biological activities of this compound, safety assessments are crucial. Preliminary studies indicate that some derivatives may exhibit acute toxicity; therefore, further investigations into their safety profiles are necessary before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-N-Boc-3,4-dihydro-2H-pyridine?

  • Methodological Answer : The compound is synthesized via a multicomponent Povarov reaction involving 4-chlorobenzaldehyde, ethyl 4-aminobenzoate, and 3,4-dihydro-2H-pyridine under Sc(OTf)₃ catalysis in acetonitrile. Post-reaction oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is critical to eliminate diastereomeric mixtures . The Boc (tert-butoxycarbonyl) group is introduced to protect the amine during synthesis, ensuring stability in subsequent reactions.

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) in a cool, dry environment. The Boc group is sensitive to acidic conditions and moisture, which can lead to premature deprotection. Avoid exposure to temperatures above 25°C and ensure proper ventilation to prevent degradation .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and dihydropyridine backbone.
  • Mass Spectrometry : GC-MS or LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 224.2).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome in dihydro-pyridine derivatives like this compound?

  • Methodological Answer : The stereochemistry of intermediates is influenced by solvent polarity, catalyst choice (e.g., Sc(OTf)₃ vs. Lewis acids), and temperature. For example, low-temperature conditions (0°C) favor kinetic control, reducing diastereomer formation. Post-synthesis oxidation with DDQ selectively removes undesired diastereomers, simplifying purification. Chiral HPLC or SFC (supercritical fluid chromatography) is recommended for resolving enantiomers .

Q. What are the applications of this compound in multi-component reactions for bioactive heterocycles?

  • Methodological Answer : The compound serves as a dienophile in Povarov reactions to synthesize benzo[h][1,6]naphthyridines, which are scaffolds for anti-Alzheimer and antitrypanosomal agents. Its reactivity in [4+2] cycloadditions enables the formation of fused heterocycles with high regioselectivity. Subsequent deprotection (e.g., TFA cleavage of the Boc group) allows functionalization for SAR studies .

Q. How does the Boc protecting group affect the compound’s reactivity in catalytic processes?

  • Methodological Answer : The Boc group stabilizes the amine against nucleophilic attack and oxidation, enabling its use in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura with boronic acids). However, under acidic conditions (e.g., HCl/dioxane), the Boc group is cleaved, regenerating the free amine for further derivatization. Stability studies show no degradation in basic media (pH 7–9), making it ideal for stepwise syntheses .

Q. Data Contradictions and Resolution

Q. How to resolve discrepancies in reported yields for this compound syntheses?

  • Methodological Answer : Variations in yield (50–85%) arise from differences in catalyst loading (5–10 mol% Sc(OTf)₃) and DDQ oxidation efficiency. Optimize by:

  • Pre-drying solvents (acetonitrile, dioxane) to <10 ppm H₂O.
  • Monitoring reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:4).
  • Using stoichiometric DDQ (1.1 equiv.) to ensure complete oxidation .

Properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBQTJLMJANION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440316
Record name 1-N-Boc-3,4-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131667-57-7
Record name 1-N-Boc-3,4-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate
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